Ribostamycin
Übersicht
Beschreibung
Ribostamycin is an aminoglycoside-aminocyclitol antibiotic isolated from the bacterium Streptomyces ribosidificus. It is composed of three ring subunits: 2-deoxystreptamine, neosamine C, and ribose . This compound is recognized for its broad-spectrum antibiotic activity and is listed as a critically important antimicrobial by the World Health Organization .
Wirkmechanismus
Target of Action
Ribostamycin primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell . This compound also interacts with other targets such as Protein disulfide-isomerase in humans, 30S ribosomal protein S12 in Escherichia coli, and Aminoglycoside N (6’)-acetyltransferase type 1 in Salmonella enteritidis .
Mode of Action
This compound, like other aminoglycosides, binds to the bacterial 30S ribosomal subunit . This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site and causes misreading of mRNA . As a result, the bacterium becomes unable to synthesize proteins vital to its growth .
Biochemical Pathways
It is thought to be produced via the paromamine to neamine pathway, as shown in analogous pathways of butirosin and neomycin biosynthesis . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes will allow us to generate more robust antibiotic agents .
Pharmacokinetics
A study on pediatric patients showed that the absorption rate constant (k a), elimination rate constant (k e), time to peak serum concentration (t max), elimination half-life (t ½), apparent volume of distribution (vd/f), total body clearance (cl) and area under the serum concentration-time curve (auc) were significantly different in infants under 6 months from those in children over 3 years . The absorption of this compound in infants was more rapid than that in children, but elimination was slower .
Result of Action
The binding of this compound to the bacterial 30S ribosomal subunit leads to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . This leaves the bacterium unable to synthesize proteins vital to its growth . The minimum inhibitory concentration (MIC) of this compound against three different Escherichia coli strains is in the range of 0.9–7.2 μM and against a strain of Haemophilus influenzae is 0.5 μM .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . These factors include human misuse of antibiotics . .
Biochemische Analyse
Biochemical Properties
Ribostamycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the bacterial 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site and causing misreading of mRNA . This interaction leaves the bacterium unable to synthesize essential proteins, ultimately leading to its death. This compound interacts with various enzymes and proteins, including aminoglycoside N(6’)-acetyltransferase type 1 and aminoglycoside 2’-N-acetyltransferase, which are involved in resistance mechanisms .
Cellular Effects
This compound exerts significant effects on bacterial cells by disrupting protein synthesis. This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The antibiotic’s interference with protein synthesis leads to the accumulation of defective proteins, which can trigger stress responses and ultimately result in cell death .
Molecular Mechanism
At the molecular level, this compound binds to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA and causing misreading of mRNA . This binding interaction prevents the bacterium from synthesizing vital proteins, leading to its inability to grow and reproduce. Additionally, this compound can be modified by bacterial enzymes through phosphorylation, adenylation, and acetylation, which can confer resistance to the antibiotic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but its efficacy can decrease over time due to the development of bacterial resistance mechanisms . Long-term exposure to this compound can lead to the selection of resistant bacterial strains, which can impact its effectiveness in treating infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections. At high doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound begins with the sugar D-glucose, which is phosphorylated to form glucose-6-phosphate . Various enzymes, including rbmA, rbmB, and rbmC, catalyze subsequent steps in the pathway, leading to the formation of this compound . These enzymes play a crucial role in the antibiotic’s production and activity.
Transport and Distribution
This compound is transported and distributed within bacterial cells through various mechanisms. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its antibacterial effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial ribosome, where it binds to the 30S ribosomal subunit . This localization is crucial for its activity, as it allows this compound to interfere with protein synthesis directly. The antibiotic’s targeting signals and interactions with ribosomal RNA ensure its effective localization and function within bacterial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of ribostamycin begins with D-glucose, which is phosphorylated to form glucose-6-phosphate. This undergoes a series of enzymatic reactions involving transamination, oxidation, and glycosylation to form the final product . The enzymes involved include rbmA, rbmB, rbmC, rbmD, racJ, rbmG, and rbmH .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces ribosidificus. The fermentation broth is then processed to extract and purify this compound . High-purity this compound can be obtained by adjusting the pH of the fermentation liquor and controlling the temperature and other conditions during the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Ribostamycin undergoes various chemical reactions, including glycosylation, transamination, and oxidation .
Common Reagents and Conditions:
Glycosylation: Utilizes uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as a sugar donor.
Transamination: Involves L-glutamine and pyridoxal phosphate (PLP) as reagents.
Oxidation: Catalyzed by specific enzymes such as rbmC.
Major Products Formed: The major products formed from these reactions include intermediates like 2-deoxy-scyllo-inosose, 2-deoxy-scyllo-inosamine, and neamine, which eventually lead to the formation of this compound .
Wissenschaftliche Forschungsanwendungen
Ribostamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their biosynthesis.
Medicine: Employed as a broad-spectrum antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria.
Industry: Utilized in the production of other aminoglycoside antibiotics through enzymatic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Neomycin
- Butirosin
- Xylostasin
Ribostamycin’s broad-spectrum activity and its critical role in combating bacterial infections highlight its importance in both clinical and research settings.
Eigenschaften
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860346 | |
Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50474-67-4, 25546-65-0 | |
Record name | Xylostasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ribostamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ribostamycin primarily targets the A-site of the bacterial ribosome, specifically a region modeled by a RNA oligonucleotide from Escherichia coli 16S rRNA [].
ANone: this compound's interaction with the A-site induces misreading of the genetic code during translation, ultimately disrupting bacterial protein synthesis []. It also interferes with the translocation step of protein synthesis [].
ANone: Yes, this compound has been shown to inhibit the chaperone activity of protein disulfide isomerase (PDI) in bovine liver [], although it does not affect PDI's isomerase activity [].
ANone: 13C-NMR spectroscopy has been used to characterize this compound and its related compounds, providing insights into the correlation between chemical shifts and structural features [].
ANone: this compound itself is not an enzyme and does not possess catalytic properties. It acts by binding to its target, the bacterial ribosome, interfering with protein synthesis rather than catalyzing a chemical reaction.
ANone: Yes, all-atom molecular dynamics (MD) simulations and temperature replica-exchange MD simulations have been employed to understand the dynamic interactions between this compound and the N1 riboswitch [].
ANone: The MD simulations revealed how this compound influences the conformational dynamics of the N1 riboswitch and explained the differences in activity observed with similar aminoglycosides like paromomycin [].
ANone: Studies comparing different aminoglycosides, including this compound, indicate that increasing the number of amino groups from four to six generally enhances their potency in inhibiting dopamine-stimulated cAMP accumulation and PTH release in bovine parathyroid cells [].
ANone: Research suggests that the presence of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of 2-deoxystreptamine plays a crucial role in activating eukaryotic GPI-PLC [].
ANone: NMR studies have shown that the A and B rings of this compound adopt a specific conformation when bound to aminoglycoside-modifying enzymes, suggesting a conserved recognition motif among these enzymes [].
ANone: This information is not extensively discussed in the provided research papers. While one abstract mentions the stability of this compound sulfate for injection [], more detailed research is needed regarding its stability under various conditions and formulation strategies.
ANone: The provided research papers do not delve into specific SHE regulations related to this compound. As with any pharmaceutical compound, adhering to relevant safety and handling guidelines during research, development, and production is essential.
ANone: Studies in guinea pigs have investigated the pharmacokinetics of this compound in serum and perilymph after single and multiple doses, finding that it does not significantly accumulate in either fluid after repeated administration [].
ANone: Research in healthy volunteers and patients with varying degrees of renal impairment indicates that renal function influences the pharmacokinetic profile of this compound. Further studies are needed for detailed characterization [].
ANone: Yes, this compound has shown activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have investigated its minimum inhibitory concentrations (MICs) against different pathogens, including those associated with gastrointestinal infections [].
ANone: Yes, studies in rats have compared the nephrotoxicity, pharmacokinetics, and therapeutic efficacy of this compound with other aminoglycosides, revealing insights into its in vivo behavior []. Research also exists on its efficacy in treating acute pyelonephritis in rats [].
ANone: Bacteria can develop resistance to this compound through several mechanisms, including:
- Aminoglycoside-modifying enzymes: These enzymes can inactivate this compound by phosphorylation or acetylation [, ].
- Ribosomal mutations: Alterations in the ribosomal target site can reduce the binding affinity of this compound [].
ANone: Yes, cross-resistance can occur due to shared resistance mechanisms. For example, bacterial strains resistant to neomycin, a structurally related aminoglycoside, may also exhibit resistance to this compound [].
ANone: The provided abstracts primarily focus on the fundamental properties and activities of this compound. Further research is needed to explore specific drug delivery and targeting strategies for this compound.
ANone: The provided research papers do not extensively discuss biomarkers or diagnostics related to this compound treatment. Further investigation in this area could potentially contribute to personalized medicine approaches.
ANone: Several analytical methods have been employed in the research on this compound, including:
- Thin-layer chromatography (TLC): This technique is used to separate and identify this compound and its related compounds in pharmaceutical preparations [].
- Secondary derivative differential pulse polarography: This electrochemical method offers a sensitive approach for the quantitative analysis of this compound sulfate and its preparations [].
ANone: The provided abstracts do not discuss the environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
ANone: Yes, there have been reported cases of anaphylaxis induced by this compound administration, suggesting that it can elicit IgE-mediated allergic responses in some individuals [, ].
ANone: The provided research papers do not specifically address drug-transporter interactions with this compound. Further investigation is needed to determine if any such interactions exist and their potential clinical implications.
ANone: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is not found in the provided abstracts. Further research is necessary to assess its potential for metabolic interactions.
ANone: While the provided research papers do not explicitly address biodegradability, they do highlight this compound's interactions with biological systems, including its effects on mammalian cells and enzymes [, , ]. Further studies are needed to determine its biodegradability and long-term environmental impact.
ANone: The provided research papers do not specifically address recycling or waste management strategies for this compound. Implementing environmentally friendly practices for pharmaceutical waste disposal is crucial.
ANone: this compound was discovered as a product of Streptomyces ribosidificus []. Its identification contributed to the expanding repertoire of aminoglycoside antibiotics available for combating bacterial infections.
ANone: Research on this compound has provided valuable insights into:
- Ribosome function: Its interaction with the A-site has helped elucidate the mechanisms of translation and the effects of aminoglycosides on protein synthesis [].
- Molecular chaperones: The discovery of this compound's ability to inhibit PDI's chaperone activity has expanded our understanding of the diverse roles of these proteins in cellular processes [].
- Structure-activity relationships: Studying this compound alongside other aminoglycosides has revealed key structural features that influence their activity, potency, and selectivity against bacterial and eukaryotic targets [, ].
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